molecular formula C8H10BClO3 B14023443 (2-Chloro-4-methoxy-3-methylphenyl)boronic acid

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid

Cat. No.: B14023443
M. Wt: 200.43 g/mol
InChI Key: FGEHQZPJOGPLAM-UHFFFAOYSA-N
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Description

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-3-methylphenylboronic acid
  • 2-Chloro-4-methoxyphenylboronic acid

Uniqueness

(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups allows for fine-tuning of its chemical properties, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C8H10BClO3

Molecular Weight

200.43 g/mol

IUPAC Name

(2-chloro-4-methoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3

InChI Key

FGEHQZPJOGPLAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)Cl)(O)O

Origin of Product

United States

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